molecular formula C17H20ClN3O3 B2595820 4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930407-41-3

4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2595820
CAS No.: 930407-41-3
M. Wt: 349.82
InChI Key: SEJZEISNLQAFSP-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It is a part of a novel series of compounds that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . The newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact chemical reactions for the synthesis of “this compound” are not directly available from the search results.

Scientific Research Applications

Photoluminescent Materials

Research on related pyrrolopyrimidine derivatives has highlighted their application in photoluminescent materials. For instance, new photoluminescent conjugated polymers containing pyrrolopyrrole (DPP) units have demonstrated significant potential in electronic applications due to their strong photoluminescence and photochemical stability. These properties make them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells (Beyerlein & Tieke, 2000).

Drug Synthesis and Medicinal Chemistry

The structural motif of pyrrolopyrimidine is common in medicinal chemistry, where it serves as a core structure for the synthesis of various pharmacologically active compounds. For example, derivatives of pyrrolidine dione have been explored for their antibacterial properties, showcasing the relevance of these structures in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Organic Synthesis and Catalysis

Some studies have focused on the synthesis of pyrrolopyrimidine derivatives through catalytic processes, indicating the importance of these compounds in organic synthesis and catalysis. For instance, the use of Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation has been reported for synthesizing chromeno[d]pyrimidine-2,5-dione/thione derivatives, demonstrating an efficient method for preparing such compounds (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

Chemosensor Development

Related compounds have also been applied in the development of chemosensors. For example, derivatives of chromeno[4,3-d]pyrimidine-2,5-dione have been explored for detecting Hg2+ ions, showcasing the utility of pyrrolopyrimidine derivatives in environmental monitoring and analytical chemistry (Jamasbi et al., 2021).

Mechanism of Action

These compounds act as inhibitors of PARP-1, an enzyme involved in DNA repair damage . By inhibiting PARP-1, these compounds can compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-24-9-3-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-4-6-12(18)7-5-11/h4-7,15H,2-3,8-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJZEISNLQAFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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